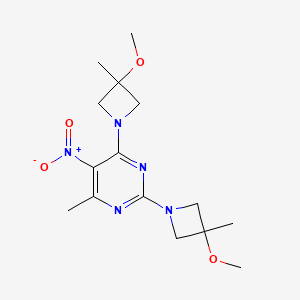
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one typically involves the formation of the indazole ring followed by the attachment of the dihydroindenone moiety. One common method includes the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core. This is followed by a Friedel-Crafts acylation reaction to introduce the dihydroindenone group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the formation of the indazole ring. Additionally, solvent-free conditions and green chemistry approaches are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or dihydroindenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, which shares the indazole core structure.
1H-Indazole-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.
2H-Indazole: An isomer with the nitrogen atom in a different position.
Uniqueness
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one is unique due to the presence of both the indazole and dihydroindenone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-7-5-11-8-10(4-6-13(11)16)12-2-1-3-15-14(12)9-17-18-15/h1-4,6,8-9H,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKUBSKSRZVKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=C4C=NNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(difluoromethoxy)-2,5-difluorophenyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7427738.png)
![1-[3-(Benzimidazol-1-yl)propyl]-3-(5-oxaspiro[3.5]nonan-8-yl)urea](/img/structure/B7427745.png)
![N-(3-cyanophenyl)-2-oxo-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7427746.png)
![Methyl 5-[[5-(3-methylphenyl)pyridine-3-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B7427749.png)
![N'-[4-(methylcarbamoyl)phenyl]-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)oxamide](/img/structure/B7427762.png)

![2-ethyl-N-(1-oxaspiro[5.5]undecan-4-yl)morpholine-4-carboxamide](/img/structure/B7427779.png)
![1-(2-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]-5-(trifluoromethyl)triazole-4-carboxamide](/img/structure/B7427786.png)
![3-[(5-bromonaphthalen-1-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7427787.png)
![N-[4-(hydroxymethyl)cyclohexyl]-3-methoxy-5-phenylthiophene-2-carboxamide](/img/structure/B7427791.png)
![[1-(4-ethylphenyl)-1-oxopropan-2-yl] 5-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7427798.png)
![2-[cyclopropyl-(2-hydroxy-2-methylpropyl)amino]-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7427804.png)

![1-benzyl-N-[cyclohexyl(1H-1,2,4-triazol-5-yl)methyl]piperidin-4-amine](/img/structure/B7427829.png)
